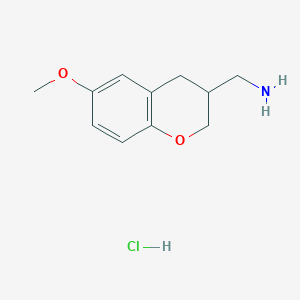
(6-Methoxychroman-3-yl)methanamine hydrochloride
説明
(6-Methoxychroman-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(6-Methoxychroman-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant data and case studies.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 1187929-03-8
- Molecular Formula : C12H15ClN2O2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound binds to specific receptors, modulating their activity. This can lead to either inhibition or activation of downstream signaling pathways.
- Enzyme Interaction : It influences the activity of enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases, by binding to their active sites.
- Gene Expression Modulation : The compound can alter gene expression by interacting with transcription factors, affecting cellular processes like growth and differentiation.
Cellular Effects
The compound exhibits significant effects on various cell types:
- Cell Signaling Pathways : It modulates pathways related to cell growth and apoptosis, influencing the expression of genes involved in these processes.
- Inflammatory Response : Studies indicate that it may reduce the production of pro-inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS) .
Dosage Effects in Animal Models
Research has shown that the effects of this compound are dose-dependent:
- Low Doses : Minimal effects observed.
- Moderate Doses : Significant biochemical changes noted, including alterations in metabolic enzyme activity.
- High Doses : Potential toxic effects, including cellular damage and organ dysfunction.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It can scavenge free radicals and inhibit lipid peroxidation .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the LPS-induced activation of NF-kB and other inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |
| Anti-inflammatory | Reduces pro-inflammatory mediators; inhibits NF-kB activation |
| Enzyme Interaction | Modulates activity of aminotransferases and dehydrogenases |
| Gene Expression | Alters expression related to cell growth and apoptosis |
Case Studies
- Study on Inflammatory Response :
- Antioxidant Efficacy :
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11;/h2-3,5,8H,4,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKRSGWJLJQBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-03-8 | |
| Record name | 2H-1-Benzopyran-3-methanamine, 3,4-dihydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















